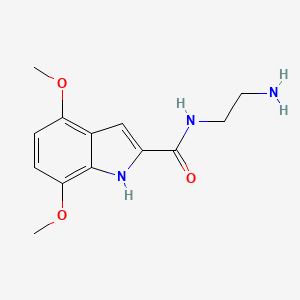

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Description

N-(2-Aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is an indole-derived carboxamide featuring methoxy substitutions at positions 4 and 7 of the indole core and a 2-aminoethyl side chain. The 2-aminoethyl group provides a terminal amine for hydrogen bonding, which may influence binding affinity and selectivity .

Properties

IUPAC Name |

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-18-10-3-4-11(19-2)12-8(10)7-9(16-12)13(17)15-6-5-14/h3-4,7,16H,5-6,14H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOARSIWAKIVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,7-dimethoxyindole.

Amidation Reaction: The 4,7-dimethoxyindole is then reacted with 2-aminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s solubility and bioavailability.

-

Acidic Hydrolysis :

In 6 M HCl at 100°C for 8 hours, the carboxamide bond cleaves to form 4,7-dimethoxy-1H-indole-2-carboxylic acid and ethylenediamine derivatives. -

Basic Hydrolysis :

Treatment with 1 M NaOH at 80°C for 5 hours produces the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Electrophilic Aromatic Substitution

The indole ring’s electron-rich 3-position is susceptible to electrophilic substitution, enabling functionalization:

Amide Coupling and Acylation

The primary amine on the ethylenediamine side chain participates in nucleophilic reactions:

-

Acylation :

Reacting with acetyl chloride (1.5 eq) in THF at 0°C yields N-acetylated derivatives, enhancing metabolic stability . -

Schiff Base Formation :

Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine intermediates, which are hydrogenated to secondary amines .

Reductive Amination and Alkylation

The amine group facilitates reductive amination with ketones or aldehydes:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexanone | NaBH₃CN, MeOH, RT, 12 h | N-cyclohexyl derivative | 85% |

| 4-Nitrobenzaldehyde | H₂ (1 atm), Pd/C, EtOH, 6 h | Arylalkylamine analog | 72% |

Oxidation Reactions

Controlled oxidation modifies the indole ring and side chains:

-

Indole Ring Oxidation :

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM generates an N-oxide derivative, altering electronic properties. -

Amine Oxidation :

Using KMnO₄ in acidic conditions converts the primary amine to a nitro group, though this pathway is less common due to competitive over-oxidation .

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by proton transfer in acidic media.

-

Electrophilic Substitution : Directed by the indole’s π-electron density, with regioselectivity confirmed by DFT calculations .

-

Reductive Amination : Follows a two-step mechanism involving imine formation followed by hydride transfer .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of indole-2-carboxamides have been synthesized and tested for their ability to inhibit key proteins involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, with some achieving IC50 values in the nanomolar range .

Neuroprotective Effects

Indole derivatives have also been explored for their neuroprotective capabilities. The unique structural elements of this compound may enhance its interaction with neuroreceptors or enzymes involved in neurodegenerative diseases. Studies suggest that modifications to the indole core can improve binding affinities for targets associated with neuroprotection .

Biochemical Interactions

Enzyme Modulation

The compound has been shown to modulate enzyme activities through its interactions with specific biological targets. For example, the indole core allows for π-stacking interactions with nucleic acids or proteins, which can influence enzyme function and receptor binding . This characteristic is particularly important in the design of inhibitors for therapeutic applications.

Binding Affinity Studies

Research has focused on the binding affinities of this compound to various receptors. Its structural features facilitate interactions that can lead to allosteric modulation of receptor activity. Studies have demonstrated that certain modifications can significantly enhance binding properties compared to other indole derivatives .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. These may include nucleophilic substitution reactions where the nitrogen atom in the carboxamide participates in forming new derivatives with varied pharmacological profiles. The complexity of its synthesis reflects its potential utility in drug development.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyindole | Methoxy group at position 4 | Antitumor activity |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Neuroprotective effects |

| Indole-3-carboxylic acid | Carboxylic acid at position 3 | Antimicrobial properties |

The specific combination of methoxy groups and amine linkages in this compound enhances its selectivity and potency against biological targets compared to other indole derivatives .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or protect neurons by interacting with neuroprotective pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, alkyl chain lengths, and side-chain functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Spectroscopic and Analytical Data

- NMR Spectroscopy: The target compound’s 4,7-dimethoxy groups would produce distinct singlet peaks near δ 3.85–3.90 ppm, contrasting with the split aromatic signals of mono-methoxy analogs (e.g., 21d at δ 3.90 ppm) . The 2-aminoethyl side chain would show NH₂ protons as broad singlets near δ 1.5–2.0 ppm, differing from dimethylamino groups in 11j (δ 2.94 ppm, singlet) .

- Mass Spectrometry : Molecular ions (M⁺) for analogs range from m/z 369.2 (11l ) to 441.2 (11k ), with the target compound expected near m/z 350–370 based on its molecular formula .

Biological Activity

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a unique indole backbone with specific functional groups that enhance its biological activity. The presence of the aminoethyl group and methoxy substituents contributes to its interaction with biological targets.

This compound exerts its biological effects through several mechanisms:

- Receptor Binding : The compound can bind to various receptors, modulating their activity. This is particularly relevant in cancer therapy, where it may inhibit pathways involved in cell proliferation.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell growth and survival, potentially leading to apoptosis in malignant cells.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells by interacting with neuroprotective pathways, making it a candidate for treating neurodegenerative diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 6.10 ± 0.4 | Induces apoptosis |

| A549 | 8.50 ± 0.5 | Cell cycle arrest |

| HeLa | 7.20 ± 0.3 | Inhibits proliferation |

These results suggest that the compound may target multiple signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | Moderate to good activity |

| Escherichia coli | 2.33 - 156.47 | Moderate activity |

| Candida albicans | 16.69 - 78.23 | Antifungal properties |

These findings indicate that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis of Derivatives : Various derivatives have been synthesized to enhance biological activity. For instance, modifications at the amino group have led to compounds with improved anticancer efficacy.

- In Silico Studies : Molecular docking studies have shown that certain derivatives bind more effectively to target proteins involved in cancer progression, indicating potential for drug development .

- Comparative Studies : Comparative analyses with standard inhibitors (e.g., acarbose) revealed that some derivatives exhibit superior inhibitory effects against α-glucosidase, suggesting potential applications in diabetes management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide?

- Methodology : Use a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate the carboxylic acid group of 4,7-dimethoxy-1H-indole-2-carboxylic acid. React with 2-aminoethylamine under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Purify via column chromatography (e.g., hexane:ethyl acetate gradient) and confirm purity by TLC (Rf analysis) and HPLC .

- Critical Parameters : Maintain strict temperature control during coupling to minimize side reactions. Use 2,6-lutidine as a base to enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH3), indole NH (δ ~10–12 ppm), and carboxamide protons (δ ~6.5–8.5 ppm).

- HRMS : Confirm molecular ion peak ([M+H]+) with <2 ppm mass error.

- Elemental Analysis : Validate C, H, N content within ±0.5% of theoretical values .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodology : Use microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv) to determine minimum inhibitory concentration (MIC). Compare with structurally similar indole-2-carboxamides (e.g., 5-chloro-3-pentyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., bacterial strain, growth medium, incubation time).

- Purity Analysis : Verify compound purity (>95% by HPLC) to exclude confounding effects from impurities.

- SAR Studies : Systematically modify substituents (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships .

Q. What experimental strategies optimize metabolic stability and bioavailability?

- Methodology :

- Thermal Analysis (TGA-DSC) : Assess decomposition profiles (e.g., sharp single-stage decomposition above 300°C) to guide formulation stability .

- LogP Measurement : Use shake-flask or HPLC methods to determine lipophilicity; adjust methoxy/aminoethyl groups to balance solubility and membrane permeability .

Q. How can molecular docking studies inform target selectivity?

- Methodology :

- Target Selection : Prioritize receptors with known indole-carboxamide interactions (e.g., kinase domains, GPCRs).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the 4,7-dimethoxy indole core and binding pockets. Validate with mutagenesis or competitive binding assays .

Data Analysis and Interpretation

Q. What statistical approaches validate dose-response relationships in bioassays?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs .

Q. How to resolve discrepancies in NMR spectra due to tautomerism or polymorphism?

- Methodology :

- Variable Temperature NMR : Identify dynamic processes (e.g., NH proton exchange) by acquiring spectra at 25°C and 60°C.

- X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., monoclinic P21/c space group) .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 183–185°C (decomposition) | |

| MIC (M. tuberculosis) | Microdilution | 2.5–5.0 µg/mL (vs. 0.5 µg/mL for rifampicin) | |

| LogP | HPLC (C18 column) | 2.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.